Imidazo[1,2-b]pyridazine-2-carboxamide
CAS No.: 123531-29-3
Cat. No.: VC20874057
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123531-29-3 |
|---|---|
| Molecular Formula | C7H6N4O |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | imidazo[1,2-b]pyridazine-2-carboxamide |
| Standard InChI | InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12) |
| Standard InChI Key | DJUSZKBLNSVQLI-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2N=C1)C(=O)N |
| Canonical SMILES | C1=CC2=NC(=CN2N=C1)C(=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Imidazo[1,2-b]pyridazine-2-carboxamide features a bicyclic heterocyclic core composed of fused imidazole and pyridazine rings with a carboxamide group at position 2. The parent compound, imidazo[1,2-b]pyridazine-2-carboxylic acid, has a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . The carboxamide derivatives are formed by replacing the hydroxyl group of the carboxylic acid with various amine substituents, resulting in compounds with diverse properties and biological activities.
Physical and Chemical Properties
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Hydrogen bond acceptors: Typically 5-6 (depending on substituents)
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Hydrogen bond donors: 1-2 (depending on substituents)
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LogP values: Generally between 2-3 (indicating moderate lipophilicity)
These properties influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles.
Synthetic Routes and Methods
General Synthetic Approaches
The synthesis of Imidazo[1,2-b]pyridazine-2-carboxamide derivatives typically involves multi-step processes. One common approach begins with the preparation of imidazo[1,2-b]pyridazine-3-carboxylic acid intermediates, followed by coupling reactions with appropriate amines to yield the desired carboxamide products .
A typical synthetic route includes:
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Formation of the imidazo[1,2-b]pyridazine core structure
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Functionalization of the core at position 2 with a carboxylic acid group
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Conversion of the carboxylic acid to various carboxamides via coupling reactions
Biological Activities
Antimicrobial Activity
Imidazo[1,2-b]pyridazine-2-carboxamide derivatives have demonstrated significant antimicrobial activities, particularly against both Gram-positive and Gram-negative bacteria. A series of fifteen novel amide derivatives based on the imidazo[1,2-b]pyridazine scaffold were synthesized and evaluated for their antimicrobial properties. These compounds were tested against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
Several compounds exhibited notable antibacterial activity:
| Compound | Bacterial Target | MIC (μg/mL) | Comparison to Tetracycline |
|---|---|---|---|
| 10 | Pseudomonas aeruginosa | 6.25 | Comparable (Tetracycline: 6.25 μg/mL) |
| 16 | Pseudomonas aeruginosa | 6.25 | Comparable (Tetracycline: 6.25 μg/mL) |
| 17 | Bacillus subtilis | 10 | Moderate (Tetracycline: 6.25 μg/mL) |
These findings suggest that appropriate substitution on the imidazo[1,2-b]pyridazine scaffold can yield compounds with potent antibacterial activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa .
Antiviral Activity
Research has revealed that imidazo[1,2-b]pyridazine derivatives possess significant antiviral activities, particularly against picornaviruses. A novel structural class of picornavirus inhibitors comprising an imidazo[1,2-b]pyridazine nucleus was discovered, with several 2-aminoimidazo[1,2-b]pyridazines demonstrating potent antirhinoviral activity .
The structure-activity relationship studies highlighted that:
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The nature of the linker between the phenyl and imidazopyridazine moieties significantly influences activity
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Oximes are slightly more effective than vinyl carboxamides at certain positions
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The E-geometry isomers generally exhibit greater potency than Z-isomers
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Compound 7b demonstrated potent broad-spectrum activity against both rhinoviruses and enteroviruses
Kinase Inhibition
Imidazo[1,2-b]pyridazine-2-carboxamide derivatives have demonstrated significant activity as kinase inhibitors, with particular efficacy against TYK2 (Tyrosine Kinase 2) and TAK1 (Transforming growth factor beta-activated kinase 1).
TYK2 Inhibition
TYK2 is a Janus kinase family member involved in cytokine signaling and associated with autoimmune disorders. Imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of the TYK2 JH2 (pseudokinase) domain. These compounds show remarkable selectivity over other kinases, including other Janus kinase family members .
A notable example is compound 6, which displayed:
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High potency against TYK2 JH2
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10,000-fold selectivity over a panel of 230 kinases
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Good to excellent pharmacokinetic profiles across multiple species
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Effectiveness in inhibiting IL-12/IL-18 induced IFNγ production in rat models
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Full efficacy in a preventive rat adjuvant arthritis model at a dose of 5 mg/kg
TAK1 Inhibition
TAK1 is a serine/threonine kinase that plays a crucial role in inflammatory signaling and cancer progression. 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with appropriate aryl substituents at position-3, have been found to inhibit TAK1 .
Molecular docking studies have revealed that:
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The oxygen in cis-dimethylmorpholine interacts with the conserved lysine residue Lys-63 in the ATP-binding site of TAK1
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Methyl groups of the morpholine form favorable hydrophobic interactions with surrounding residues
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Hydrogen bonding between Ala-107 and H2 of the imidazo[1,2-b]pyridazine core contributes to binding affinity
Structure-Activity Relationships
Key Structural Features Affecting Activity
The biological activity of imidazo[1,2-b]pyridazine-2-carboxamide derivatives is significantly influenced by substitution patterns at various positions of the scaffold. Based on comprehensive structure-activity relationship studies, several key features have been identified:
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Position 2 (Carboxamide Group): The nature of the amide substituent significantly impacts activity. Various aryl and heteroaryl amides have been explored, with different substitution patterns affecting binding affinity and selectivity.
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Position 6: Substitution at this position has been found to be critical for kinase inhibitory activity. For example, anilino groups at position 6 were found to have metabolic stability issues, which were addressed by replacing them with 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moieties .
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Position 3: Modifications at this position allow fine-tuning of activity and selectivity profiles. For TAK1 inhibitors, appropriate aryl substituents at position 3 have been crucial for activity .
Optimization Strategies
Several optimization strategies have been employed to enhance the properties of imidazo[1,2-b]pyridazine-2-carboxamide derivatives:
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Metabolic Stability Enhancement:
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Replacement of metabolically vulnerable groups with more stable bioisosteres
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Introduction of structural modifications that block major sites of metabolism
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Selectivity Improvement:
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Strategic modification of substituents to exploit structural differences between target proteins
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Utilization of X-ray crystallography data to identify selectivity-determining interactions
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Pharmacokinetic Property Optimization:
Applications in Drug Discovery
Pharmaceutical Applications
Imidazo[1,2-b]pyridazine-2-carboxylic acid and its carboxamide derivatives serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of:
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Anti-cancer drugs: The scaffold has shown promise in developing targeted anticancer agents
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Anti-inflammatory compounds: Particularly through inhibition of kinases involved in inflammatory signaling pathways
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Antimicrobial agents: As evidenced by activity against both Gram-positive and Gram-negative bacteria
Agricultural Applications
The imidazo[1,2-b]pyridazine scaffold has applications in agricultural chemistry, particularly in:
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Formulation of agrochemicals for crop protection
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Development of compounds with pest management properties
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Creation of growth regulators with enhanced environmental profiles
Other Applications
Beyond pharmaceutical and agricultural applications, imidazo[1,2-b]pyridazine derivatives have been explored for:
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Material science applications: Particularly in the field of organic electronics due to favorable electronic properties and stability
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Biochemical research tools: For studying enzyme interactions and metabolic pathways
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Analytical chemistry standards: For detecting and quantifying related compounds
Analytical Characterization
Spectroscopic Characterization
Imidazo[1,2-b]pyridazine-2-carboxamide derivatives are typically characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry:
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X-ray Crystallography:
Physical Properties Assessment
The physical properties of these compounds are typically evaluated using:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume